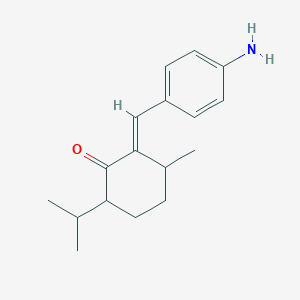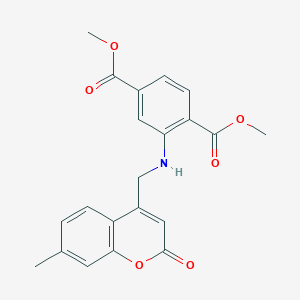
MFCD04143596
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-{[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of benzopyrones that are widely found in nature and have diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04143596 typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. The reaction is carried out in a solvent such as dry dimethylformamide (DMF) with triethylamine (TEA) as a base. The reaction mixture is heated to around 70°C, and the completion of the reaction is monitored by thin-layer chromatography (TLC). The product is then isolated by pouring the reaction mixture onto crushed ice and stirring, followed by filtration and recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 2-{[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Biological Studies: It is used in studies related to its anti-inflammatory and antiviral properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of MFCD04143596 involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
7-Methylcoumarin: A structurally similar compound with known antimicrobial and anti-inflammatory properties.
4-Methylcoumarin: Another coumarin derivative with similar biological activities.
Uniqueness
Dimethyl 2-{[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit bacterial DNA gyrase sets it apart from other coumarin derivatives.
Properties
IUPAC Name |
dimethyl 2-[(7-methyl-2-oxochromen-4-yl)methylamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-12-4-6-15-14(10-19(23)28-18(15)8-12)11-22-17-9-13(20(24)26-2)5-7-16(17)21(25)27-3/h4-10,22H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMUWQDJVQBDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7E)-2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B7776780.png)
![[3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B7776786.png)
![(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B7776805.png)
![(NZ)-N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide](/img/structure/B7776811.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B7776814.png)
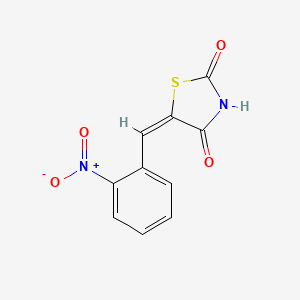
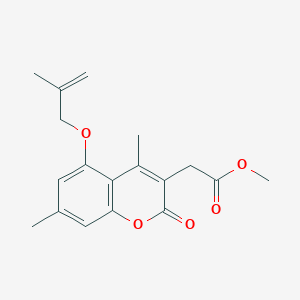
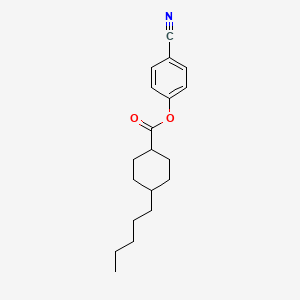
methanone](/img/structure/B7776848.png)
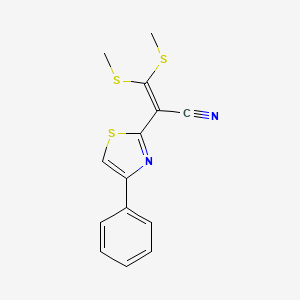
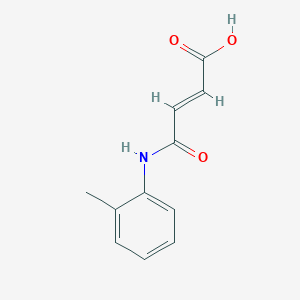
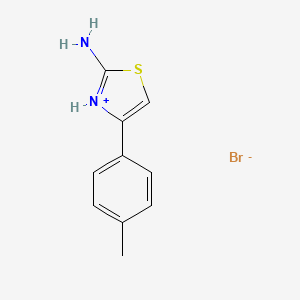
![3-Bromo-2-phenyl-5H-imidazo[2,1-a]isoindole](/img/structure/B7776875.png)
